4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide
Beschreibung
This compound features a piperidine core substituted with a carboxamide group at the 1-position, linked to an oxan-4-yl (tetrahydropyran-4-yl) moiety. The 4-position of the piperidine is modified by a [(3-methoxypyrazin-2-yl)(methyl)amino]methyl group.
Eigenschaften
IUPAC Name |
4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]-N-(oxan-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-22(16-17(25-2)20-8-7-19-16)13-14-3-9-23(10-4-14)18(24)21-15-5-11-26-12-6-15/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDRMVUIDPPNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)NC2CCOCC2)C3=NC=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Structural Analogues with Piperidine/Piperazine Carboxamide Cores
MK0974 (From )
- Structure : N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide.
- Key Differences : Replaces the oxan-4-yl group with a trifluoroethyl-substituted azepane and incorporates an imidazopyridine ring.
- Activity : Potent GSK-3β inhibitor with enhanced blood-brain barrier penetration due to trifluoroethyl group .
Compound 28 (From )
- Structure: 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide.
- Key Differences: Piperazine instead of piperidine core; benzooxazinone and pyridin-3-yl substituents.
- Activity: Demonstrated moderate kinase inhibition (IC₅₀ ~100 nM) due to the planar benzooxazinone moiety enhancing π-π stacking .
N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]Benzylidene)Piperidine-1-Carboxamide (From )
Analogues with Neurotensin Receptor Agonist Activity (From )
- Example 221: 1-(6-((2-Hydroxyethyl)(Methyl)Amino)-4-(4-(3-Methoxypyrazin-2-yl)Piperidin-1-yl)Quinazolin-2-yl)Cyclobutanol.
- Comparison : Shares the 3-methoxypyrazin-2-yl-piperidine motif but incorporates a quinazoline scaffold.
- Activity : Neurotensin receptor agonist with submicromolar potency (EC₅₀ = 120 nM) attributed to the quinazoline’s planar structure .
Venetoclaxum (From )
- Structure: 4-(4-{[2-(4-Chlorophenyl)-4,4-Dimethylcyclohex-1-En-1-yl]Methyl}Piperazin-1-yl)-N-[(3-Nitro-4-{[(Oxan-4-yl)Methyl]Amino}Phenyl)Sulfonyl]-2-[(1H-Pyrrolo[2,3-b]Pyridin-5-yl)Oxy]Benzamide.
- Comparison : Piperazine core with sulfonyl and pyrrolopyridin-oxy groups; oxan-4-yl appears as a substituent.
- Activity : BCL-2 inhibitor; the sulfonyl group enhances target binding but reduces oral bioavailability compared to carboxamide derivatives .
Structural-Activity Relationship (SAR) Trends
Impact of Substituents on Piperidine/Piperazine Cores
Role of Oxan-4-yl Group
- Conformational Rigidity : The oxan-4-yl group in the target compound may restrict rotational freedom, improving binding specificity compared to flexible alkyl chains in analogues like Compound 29b () .
- Lipophilicity : LogP values for oxan-4-yl-containing compounds (e.g., venetoclaxum) are typically higher (~4.5), enhancing membrane permeability but posing solubility challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
